Acetic acid, fluorothio-, S-phenyl ester

Description

Significance of Fluorine and Sulfur in Organic Molecules: A Research Perspective

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's physical and chemical properties. These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics. nih.gov The strategic placement of fluorine can influence a molecule's conformation and basicity (pKa), making it a crucial tool for fine-tuning the properties of pharmaceuticals and other advanced materials. vulcanchem.com

Similarly, sulfur-containing compounds are integral to organic synthesis and materials science. Sulfur's ability to exist in various oxidation states and to form a wide range of functional groups, from simple thiols and sulfides to more complex thioesters and sulfoxides, imparts diverse reactivity. nih.gov Thioesters, in particular, are vital intermediates in numerous biochemical pathways and are valued in synthetic chemistry for their unique reactivity as acylating agents. mdpi.com The presence of sulfur can also lead to materials with interesting optical and electronic properties. nist.gov

Overview of Thioester Chemistry and its Evolution in Synthetic Methodologies

Thioesters are organosulfur compounds that are analogs of esters, with a sulfur atom replacing the oxygen in the ester linkage. cymitquimica.com They are important intermediates in both biological systems, such as in the form of acetyl-CoA, and in organic synthesis. nist.gov The chemistry of thioesters is characterized by the reactivity of the carbonyl group, which is more electrophilic than that of its ester counterpart due to the poorer orbital overlap between the carbonyl carbon and the larger sulfur atom. researchgate.net

The synthesis of thioesters has evolved from classical methods, such as the acylation of thiols with acid chlorides or anhydrides, to more advanced and milder techniques. smolecule.com Modern synthetic methodologies include transition metal-catalyzed carbonylative coupling reactions and the use of various activating agents to facilitate the direct formation of thioesters from carboxylic acids and thiols. nih.gov These advancements have expanded the scope of thioester synthesis, allowing for the preparation of a wide array of these valuable compounds under more efficient and environmentally benign conditions. mdpi.com

Structural Features and Nomenclature of Acetic acid, fluorothio-, S-phenyl ester

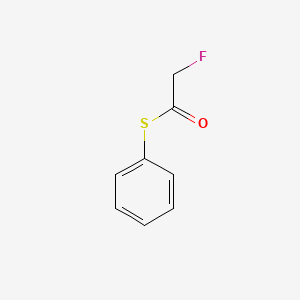

This compound is a thioester that incorporates a fluorine atom on the acetyl group. Its systematic IUPAC name is S-phenyl 2-fluoroethanethioate. The structure is characterized by a phenyl group attached to the sulfur atom of a fluorothioacetate moiety. The presence of the highly electronegative fluorine atom is expected to significantly influence the electronic properties and reactivity of the thioester group.

| Property | Value |

| CAS Registry Number | 370-04-7 |

| Molecular Formula | C₈H₇FOS |

| Molecular Weight | 170.21 g/mol |

| Synonyms | Phenyl fluorothiolacetate, S-phenyl 2-fluoroethanethioate |

Data sourced from available chemical databases.

Research Gaps and Motivations for Advanced Studies on the Compound

A review of the scientific literature reveals a notable scarcity of dedicated research on this compound. While the chemistry of thioesters and the impact of fluorination are well-documented for a wide range of organic molecules, this specific compound remains largely unexplored. The majority of available data pertains to its non-fluorinated analog, S-phenyl thioacetate (B1230152), or to other fluorinated thioesters.

This lack of specific research presents a clear opportunity for further investigation. Key research gaps include:

Detailed Synthetic and Reactivity Studies: There is a need for the development of efficient and scalable synthetic routes to this compound. Furthermore, a systematic investigation of its reactivity, particularly in nucleophilic acyl substitution and other synthetically useful transformations, is warranted.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and potentially X-ray crystallographic analysis would provide valuable insights into its structural and electronic properties.

Computational and Theoretical Studies: Quantum chemical calculations could elucidate the impact of the fluorine atom on the geometry, electronic structure, and reactivity of the thioester functionality. Such studies could predict its behavior in chemical reactions and guide future experimental work.

Exploration of Potential Applications: Given the known applications of fluorinated compounds and thioesters, research into the potential utility of this compound in areas such as bioconjugation, polymer chemistry, and as a synthetic building block would be highly valuable.

The motivation for advanced studies on this compound lies in its potential to serve as a unique and reactive tool in organic synthesis. The interplay between the fluorine atom and the thioester group could lead to novel chemical transformations and the development of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

370-04-7 |

|---|---|

Molecular Formula |

C8H7FOS |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

S-phenyl 2-fluoroethanethioate |

InChI |

InChI=1S/C8H7FOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

ZMFYCHLZRAOBCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetic Acid, Fluorothio , S Phenyl Ester and Its Analogues

Strategies for Carbon-Fluorine Bond Formation in Fluorothioacetates

The introduction of a fluorine atom onto the acetyl group is a critical step in the synthesis of S-phenyl fluorothioacetate. Various methods have been developed to achieve this transformation, each with its own advantages and mechanistic pathways.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach is an alternative to nucleophilic methods and has seen significant development in recent years, with a focus on reagents containing nitrogen-fluorine (N-F) bonds. wikipedia.org These N-F reagents are generally more stable, economical, and safer to handle compared to older reagents like elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgorganic-chemistry.org The reactivity of these reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

For the synthesis of fluorothioacetates, an enolate or a similar carbon nucleophile derived from a thioacetate (B1230152) precursor would be treated with an electrophilic fluorinating agent. The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic reagent with high reactivity. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent. |

This table presents a selection of common electrophilic fluorinating agents applicable to the formation of C-F bonds.

Nucleophilic fluorination represents a common and powerful strategy for the formation of carbon-fluorine bonds. nih.gov This method typically involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of synthesizing fluorothioacetates, a suitable precursor would be an α-halo-thioacetate, where the halogen (e.g., chlorine, bromine) is displaced by fluoride.

A significant challenge in nucleophilic fluorination is the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF). nih.gov To address this, various strategies have been developed, including the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride (Bu4NCl), in conjunction with KF. nih.gov Anhydrous tetraalkylammonium fluorides, like tetramethylammonium (B1211777) fluoride (Me4NF), have also emerged as highly reactive and effective fluoride sources. nih.gov

The reaction mechanism is generally considered to be SN2, where the fluoride ion attacks the carbon atom bearing the leaving group. nih.gov The efficiency of the reaction is influenced by factors such as the nature of the leaving group, the solvent, and the reactivity of the fluoride source. nih.gov

In recent years, radical and photoredox-mediated reactions have gained prominence as powerful tools for the formation of C-F bonds under mild conditions. These methods often involve the generation of a carbon-centered radical which then reacts with a fluorine source.

Visible-light photoredox catalysis, in particular, has enabled a wide range of trifluoromethylation and other fluoroalkylation reactions. mdpi.comresearchgate.net For instance, trifluoromethyl radicals (•CF3) can be generated from reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) using a photocatalyst such as [Ru(phen)3]Cl2 under visible light irradiation. mdpi.com This radical can then add to various organic molecules. While direct monofluorination via a radical pathway is less common, analogous strategies could potentially be developed.

The S-trifluoromethylation of thiols has been achieved using photoredox catalysis, highlighting the utility of these methods in forming C-S-CF3 linkages. mst.edu This suggests the feasibility of developing similar protocols for the synthesis of S-phenyl fluorothioacetate, potentially starting from a suitable thioester precursor and a fluorinating radical source.

Approaches for Carbon-Sulfur Bond Construction and Thioesterification

The formation of the thioester linkage is the second key transformation in the synthesis of S-phenyl fluorothioacetate. This can be achieved through several reliable and high-yielding methods.

A classic and widely used method for thioester synthesis involves the reaction of a thiol with an acyl halide (e.g., acyl chloride) or an acyl anhydride. In the context of S-phenyl fluorothioacetate, this would involve the reaction of thiophenol with fluoroacetyl chloride or fluoroacetic anhydride.

This reaction typically proceeds via nucleophilic acyl substitution, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl halide or anhydride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.

The choice of solvent and base is important for optimizing the reaction conditions and achieving high yields. This method is generally robust and tolerates a wide range of functional groups.

More recently, transition metal-catalyzed reactions have emerged as powerful alternatives for the formation of thioesters. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.

While specific examples for the direct synthesis of S-phenyl fluorothioacetate via transition metal catalysis are not extensively detailed in the provided context, general principles of transition metal-catalyzed C-S bond formation can be applied. For example, palladium- or copper-catalyzed cross-coupling reactions between a thiol and a suitable acyl donor could be envisioned.

These catalytic cycles typically involve oxidative addition of the acyl donor to the metal center, followed by transmetalation with the thiol and subsequent reductive elimination to afford the thioester product. The development of new ligands and catalysts continues to expand the utility of these methods.

Table 2: Summary of Synthetic Strategies

| Bond Formation | Method | Key Reagents/Catalysts | General Mechanism |

| Carbon-Fluorine | Electrophilic Fluorination | NFSI, Selectfluor® | Electrophilic attack on a carbon nucleophile |

| Nucleophilic Fluorination | KF/Bu4NCl, Me4NF | SN2 displacement of a leaving group | |

| Radical/Photoredox Fluorination | Photocatalysts (e.g., Ru, Ir complexes), radical initiators | Radical addition to a precursor | |

| Carbon-Sulfur | Thiol-Acyl Halide/Anhydride Coupling | Thiophenol, Fluoroacetyl chloride/anhydride, Base | Nucleophilic acyl substitution |

| Transition Metal-Catalyzed Thioesterification | Pd or Cu catalysts, Acyl donor, Thiol | Oxidative addition, transmetalation, reductive elimination |

This table provides a comparative overview of the primary synthetic methodologies for constructing the key bonds in S-phenyl fluorothioacetate.

Green Chemistry Principles in Thioester Synthesis

The application of green chemistry principles to the synthesis of thioesters, including fluorinated analogues like S-phenyl fluorothioacetate, is an area of growing importance aimed at reducing the environmental impact of chemical processes. Traditional methods for thioester synthesis often involve the use of hazardous reagents, such as stoichiometric amounts of coupling agents that generate significant waste, and volatile organic solvents. Modern approaches seek to overcome these limitations by focusing on atom economy, catalysis, and the use of environmentally benign reaction media.

Catalytic methods are at the forefront of green thioester synthesis. For instance, the direct thioesterification of carboxylic acids with thiols represents a highly atom-economical route, with water being the only byproduct. Various catalysts, including boric acid and certain metal complexes, have been shown to facilitate this transformation under milder conditions than traditional methods. Another green strategy involves the use of solvent-free reaction conditions or the replacement of conventional solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. These alternative media can not only reduce pollution but also in some cases enhance reaction rates and selectivity.

Recent research has also explored flow chemistry for the synthesis of thioesters. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward scaling up. This technology allows for precise control over reaction parameters, which can lead to higher yields and purity, thereby reducing the need for extensive purification steps that contribute to waste generation.

The principles of green chemistry are summarized in the following table:

| Green Chemistry Principle | Application in Thioester Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Direct catalytic thioesterification is a key example. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. This includes avoiding toxic coupling agents and solvents. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. This involves employing solvent-free conditions or using benign solvents like water. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. While less common for fluorinated compounds, this is a general goal. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce reaction steps and waste. |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. This is a cornerstone of modern green thioester synthesis. |

Stereochemical Control in the Synthesis of Chiral Analogues

The introduction of stereocenters into analogues of S-phenyl fluorothioacetate is of considerable interest, as the biological activity of molecules is often highly dependent on their three-dimensional structure. Achieving stereochemical control in the synthesis of these chiral analogues, particularly those with a stereocenter at the α-position to the thioester, requires sophisticated asymmetric synthesis strategies.

One established approach is the use of chiral auxiliaries. In this method, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral α-fluoro thioesters, a chiral auxiliary can be used to control the stereoselective fluorination of a thioester enolate.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For example, the enantioselective fluorination of a β-keto thioester using a chiral transition metal complex as the catalyst can provide access to chiral α-fluoro thioesters. Similarly, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, can be used to separate enantiomers.

Enzymatic methods are also powerful tools for achieving high levels of stereocontrol. Lipases, for instance, can catalyze the enantioselective hydrolysis or formation of esters and thioesters. A racemic mixture of a chiral fluorinated carboxylic acid could potentially be resolved through lipase-catalyzed thioesterification with thiophenol, where the enzyme selectively converts one enantiomer into the S-phenyl thioester, leaving the other as the unreacted acid.

A comparison of these methods is presented below:

| Asymmetric Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Reliable and often provides high stereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, reducing atom economy. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High atom economy; can be very efficient. | Development of new catalysts can be challenging and expensive. |

| Enzymatic Methods | Enzymes are used as chiral catalysts. | Often exhibit extremely high enantioselectivity and operate under mild conditions. | Substrate scope can be limited; enzymes can be sensitive to reaction conditions. |

Divergent Synthesis Strategies for Related Fluorothioacetates

Divergent synthesis is a powerful strategy for building libraries of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry and materials science for the rapid exploration of structure-activity relationships. For the synthesis of a series of related fluorothioacetates, a divergent strategy would involve the preparation of a key building block that can be elaborated into a variety of final products through different reaction pathways.

A potential common intermediate for a divergent synthesis of fluorothioacetate analogues could be a molecule containing a fluorinated core and a reactive handle that allows for the introduction of diversity. For example, a key intermediate might be 2-fluoro-3-oxobutanoic acid or a derivative thereof. This intermediate could then be subjected to a variety of reactions to modify its structure before the final installation of different S-aryl or S-alkyl groups to generate a library of fluorothioacetates.

Another divergent approach involves late-stage functionalization. In this strategy, a common fluorothioacetate core is synthesized, and then different functional groups are introduced at various positions on the molecule in the final steps of the synthesis. For instance, if the phenyl group of S-phenyl fluorothioacetate is substituted with a reactive group like a boronic ester or a halide, it can serve as a handle for various cross-coupling reactions to introduce a wide range of substituents, thus generating a library of diverse analogues.

The following table illustrates a hypothetical divergent synthesis plan:

| Common Intermediate | Reaction Type | Resulting Analogue Class |

| 2-Fluoroacetyl chloride | Nucleophilic substitution with various thiols | Library of S-alkyl and S-aryl fluorothioacetates |

| S-(4-Bromophenyl) fluorothioacetate | Suzuki coupling with various boronic acids | Analogues with diverse substituents on the phenyl ring |

| S-Phenyl 2-fluoro-3-oxothiobutanoate | Reduction of the ketone followed by functionalization of the resulting alcohol | β-Hydroxy fluorothioacetate derivatives |

| S-Phenyl 2-fluoro-3-oxothiobutanoate | Reaction of the ketone with various nucleophiles | Analogues with diverse substituents at the β-position |

These divergent strategies enable the efficient production of a multitude of related compounds, facilitating the systematic investigation of how structural modifications impact the properties and activity of fluorothioacetate molecules.

Mechanistic Elucidation of Reactions Involving Acetic Acid, Fluorothio , S Phenyl Ester

Investigation of Reaction Pathways under Various Catalytic Conditions

The transformation of Acetic acid, fluorothio-, S-phenyl ester can be achieved through several catalytic manifolds, each proceeding via distinct mechanistic pathways. The choice of catalyst—be it a transition metal or an organocatalyst—dictates the mode of bond activation and the nature of the intermediates formed.

Palladium catalysis offers a powerful tool for the functionalization of thioesters. For this compound, a plausible and dominant mechanistic cycle involves the oxidative addition of the C(acyl)–S bond to a low-valent palladium(0) species. This step is the cornerstone of cross-coupling reactions where the thioester acts as a fluoroacetylating agent.

The generally accepted catalytic cycle proceeds as follows:

Oxidative Addition: A Pd(0) complex, typically bearing phosphine (B1218219) ligands, undergoes oxidative addition into the C–S bond of the thioester to form a Pd(II) acyl thiolate intermediate, [LₙPd(COCHF)(SPh)].

Transmetalation (for cross-coupling): If a suitable organometallic coupling partner (e.g., an organoboron or organozinc reagent) is present, it undergoes transmetalation with the Pd(II) complex, displacing the thiolate ligand to form a new Pd(II) intermediate.

Reductive Elimination: This final step involves the formation of the new C–C bond and regeneration of the active Pd(0) catalyst.

Mechanistic investigations into related palladium-catalyzed fluorination reactions have revealed complexities that may also be relevant here. For instance, the specific ligands employed can modify the catalyst's behavior, and in some cases, intermediates may involve unusual structures like Pd-cyclohexyne species formed via undesired side reactions. chemrxiv.org Furthermore, some transformations may proceed through a bimetallic mechanism, where two palladium centers cooperate in the bond-forming or bond-breaking steps. princeton.edu

Copper catalysts, being more economical than palladium, provide alternative pathways for the transformation of thioesters. The mechanistic routes in copper-mediated reactions are highly dependent on the reaction conditions and the nature of the copper catalyst's oxidation state.

Two primary mechanisms are often considered:

Two-Electron Pathway (Cu(I)/Cu(III) Cycle): This pathway is analogous to many copper-catalyzed cross-coupling reactions. rsc.org A Cu(I) species may undergo oxidative addition with the thioester to form a transient and highly reactive Cu(III) intermediate. Subsequent reductive elimination from this Cu(III) center forms the desired product and regenerates the active Cu(I) catalyst. This mechanism is frequently invoked in copper-mediated fluorination reactions of aryl halides and related substrates. nih.govnih.gov

Single-Electron Transfer (SET) Pathway: Under photoredox conditions or with certain copper complexes, a SET mechanism can operate. The copper catalyst can engage in single-electron transfer events, leading to the formation of radical intermediates. For this compound, this could involve the generation of a fluoroacetyl radical, which can then participate in subsequent addition or coupling reactions. rsc.orgbohrium.com

The choice between these pathways is subtle and can be influenced by factors such as the solvent, ligands, and the presence of external oxidants or reductants.

Organocatalysis avoids the use of metals and offers unique activation modes for thioesters. The enhanced reactivity of thioesters compared to their oxygen-ester analogues, stemming from their "gentle enolization" to form nucleophilic intermediates, makes them excellent substrates in this context. chemrxiv.orgchemrxiv.org

Several distinct organocatalytic strategies are applicable:

Brønsted Base Catalysis: Chiral Brønsted bases, such as cinchona alkaloids, can facilitate reactions by deprotonating the α-carbon of the thioester. This generates a chiral enolate intermediate, which can then add stereoselectively to electrophiles like imines in Mannich-type reactions. nih.gov The catalyst controls the stereochemistry of the newly formed stereocenter.

Hydrogen-Bonding Catalysis: Catalysts like squaramides or ureas can act as hydrogen-bond donors. chemrxiv.orgchemrxiv.org They activate the thioester's carbonyl group, increasing its electrophilicity and rendering it more susceptible to attack by a nucleophile. This mode of activation is central to enantioselective Michael additions and other related transformations.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can react with carbonyl compounds in several ways. While often used with aldehydes to generate Breslow intermediates for subsequent reactions, they can also potentially activate thioesters. For instance, NHCs have been used to catalyze the synthesis of α-fluoro thioesters, demonstrating their compatibility with this functional group class. acs.org A plausible mechanism for a reaction involving this compound could involve the NHC acting as a nucleophile, attacking the carbonyl carbon to form a reactive tetrahedral intermediate that subsequently engages other substrates.

Detailed Analysis of Intermediates and Transition States

Understanding the structure and energetics of intermediates and transition states is crucial for a complete mechanistic picture. For reactions at the carbonyl carbon of this compound, such as hydrolysis or aminolysis, the formation of a tetrahedral intermediate is a key mechanistic feature.

Computational studies on the hydrolysis of analogous fluorinated thioesters, like S-ethyl trifluorothioacetate, provide significant insight. The reaction proceeds via a rate-limiting addition of a nucleophile (e.g., water) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is higher in energy than the reactants but is stabilized relative to the transition state that leads to it. The subsequent expulsion of the thiophenolate leaving group is typically rapid. The transition state often involves a network of solvent molecules (e.g., water) that facilitate proton transfer and stabilize the developing charges.

Below is a representative table of calculated relative enthalpies for the hydrolysis of a model fluorinated thioester, illustrating the energy profile of the reaction.

| Species | Description | Relative Enthalpy (kcal/mol) |

|---|---|---|

| Reactants | Thioester + Water Molecules | 0.0 (Reference) |

| Transition State | Structure for nucleophilic attack of water on carbonyl carbon | -1.8 |

| Tetrahedral Intermediate | Intermediate formed after water addition | -10.5 |

| Products | Carboxylic Acid + Thiol | -13.2 |

Data are illustrative and based on computational studies of analogous compounds.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For thioesters, including S-phenyl derivatives, reactivity is highly dependent on the nucleophile and the reaction medium.

Kinetic analysis of the reaction of various thioesters with nucleophiles like cysteine has been performed using techniques such as Förster Resonance Energy Transfer (FRET) assays. nih.gov These studies allow for the determination of second-order rate constants under pseudo-first-order conditions. The reactivity of S-phenyl thioesters is generally higher than that of alkyl thioesters due to the better leaving group ability of the thiophenolate anion. nih.gov

The impact of the solvent is also profound. Detailed kinetic studies on the related para-fluoro-thiol reaction have shown that polar aprotic solvents like DMF lead to significantly faster reaction rates compared to less polar solvents like THF. researchgate.netrsc.org This is attributed to the better solvation and stabilization of charged intermediates and transition states in more polar media.

The following table summarizes representative kinetic data for reactions of S-phenyl thioesters with common nucleophiles.

| Reaction | Nucleophile | Rate Constant (k) | Conditions |

|---|---|---|---|

| Hydrolysis | Hydroxide (OH⁻) | kb ≈ 0.51 - 0.64 M⁻¹s⁻¹ | Aqueous Buffer |

| Thiol-Thioester Exchange | Cysteine (thiolate form) | kex ≈ 31 M⁻¹s⁻¹ | pH 7-8 |

Rate constants are for analogous S-phenyl thioester systems and provide a baseline for estimating the reactivity of the fluorinated title compound. nih.gov

Thermodynamically, the presence of the fluorine atom has a stabilizing effect on the molecule due to the strength of the C-F bond. However, its strong inductive electron-withdrawing effect destabilizes the adjacent carbonyl group, making it more electrophilic and thus kinetically more reactive towards nucleophiles. Compilations of thermochemical data for fluorinated hydrocarbons provide a basis for understanding these energetic effects. umd.edunist.gov

Role of Fluoro(thio)carbenes and Other Reactive Intermediates

Beyond the typical intermediates formed via two-electron pathways (e.g., enolates, tetrahedral intermediates), this compound has the potential to generate other highly reactive species.

One such species is a fluoro(thio)carbene. The generation of carbenes bearing both a fluorine atom and a thioaryl group from precursors like Me₃SiCF₂SAr has been described. researchgate.net These carbenes are generated using activators that facilitate the elimination of the silyl (B83357) group and another leaving group. researchgate.net By analogy, it is conceivable that under specific conditions (e.g., strong base and thermal activation), this compound could potentially undergo a sequence of reactions to eliminate carbon monoxide and thiophenolate to generate a fluoro(phenylthio)carbene, although this is a more speculative pathway. Such carbenes are valuable for the synthesis of fluorinated cyclopropanes via cycloaddition with alkenes. researchgate.netrsc.org

In addition to carbenes, other reactive intermediates play key roles in the mechanisms discussed previously:

Radical Intermediates: As noted in Section 3.1.2, single-electron transfer pathways, particularly under photoredox copper catalysis, can generate fluoroacetyl radicals.

Enolate Intermediates: Organocatalytic or base-mediated reactions proceed via the formation of enolates, which act as carbon-based nucleophiles (Section 3.1.3). nih.gov

α-Boryl Carbanions: Sophisticated organocatalytic systems have been shown to generate other carbanionic species, such as α-boryl carbanions, through fluoride-assisted activation, highlighting the diverse roles that the fluorine atom (or fluoride (B91410) ion) can play in generating reactive intermediates. acs.org

Single Electron Transfer (SET) Mechanisms in Fluorothioester Chemistry

Single Electron Transfer (SET) represents a fundamental process in organic chemistry where a single electron is moved from one chemical species to another, leading to the formation of radical ions. nih.gov This pathway is a key mechanism in a variety of chemical transformations, including those in organofluorine and photoredox chemistry. nih.gov While direct research on SET mechanisms involving this compound is not extensively documented in scientific literature, an understanding of its potential involvement can be extrapolated from the principles of SET and the known reactivity of related thioesters and fluorinated compounds.

The general mechanism of a SET process involves an electron donor and an electron acceptor. nih.gov The reaction is typically initiated by an external stimulus, such as light in photoredox catalysis, which excites a photocatalyst. researchgate.net This excited catalyst can then act as a potent reductant or oxidant, facilitating the transfer of a single electron to or from a substrate molecule. This transfer generates a radical ion, which can then undergo a variety of subsequent reactions, including bond formation or cleavage. researchgate.net

In the context of fluorothioester chemistry, the presence of both a sulfur atom and a fluorine atom can significantly influence the electronic properties of the molecule and its susceptibility to SET processes. The sulfur atom in the thioester linkage makes the carbonyl group more susceptible to nucleophilic attack compared to a standard ester. Fluorine, being the most electronegative element, can exert a strong inductive effect, influencing the electron density across the molecule. This can affect the stability of potential radical intermediates that would be formed during a SET event.

A hypothetical SET mechanism involving this compound could be initiated by a photoexcited catalyst. This catalyst could either donate an electron to the fluorothioester (a reductive quenching cycle) or accept an electron from it (an oxidative quenching cycle). The feasibility of either pathway would depend on the specific redox potentials of both the catalyst and the fluorothioester.

Should a SET event occur, a radical anion or radical cation of this compound would be formed. The subsequent reactivity of this intermediate would dictate the final products of the reaction. For instance, the radical anion could undergo fragmentation, potentially leading to the cleavage of the C-S or C-F bond. Conversely, a radical cation could be susceptible to nucleophilic attack.

Sophisticated Spectroscopic and Structural Analysis of Acetic Acid, Fluorothio , S Phenyl Ester

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectroscopy is a powerful first step in piecing together the molecular puzzle. For Acetic acid, fluorothio-, S-phenyl ester, the combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides unambiguous evidence for its covalent framework.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. These protons typically appear as a complex multiplet in the region of 7.2 to 7.6 ppm. The exact chemical shifts and splitting patterns are dictated by their positions (ortho, meta, para) relative to the sulfur atom.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the thioester, which is expected in the range of 160-170 ppm. The methylene (B1212753) carbon (-CH₂-) attached to the fluorine atom would appear as a doublet due to coupling with the adjacent fluorine, typically in the range of 80-90 ppm. The aromatic carbons of the phenyl ring would produce a set of signals between 125 and 135 ppm.

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.gov A single signal is expected for the fluorine atom in the fluorothioacetate moiety. This signal would likely appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 7.2 - 7.6 | Multiplet | - | Aromatic (C₆H₅) |

| ¹H | ~ 4.5 - 5.5 | Doublet of Triplets | ²JHF, ³JHH | Methylene (F-CH₂-C=O) |

| ¹³C | ~ 165 | Doublet | ²JCF | Carbonyl (C=O) |

| ¹³C | ~ 134 | Singlet | - | Aromatic (ipso-C) |

| ¹³C | ~ 129 | Singlet | - | Aromatic (ortho/meta-C) |

| ¹³C | ~ 128 | Singlet | - | Aromatic (para-C) |

| ¹³C | ~ 85 | Doublet | ¹JCF | Methylene (F-CH₂) |

| ¹⁹F | Varies | Triplet | ²JFH | Fluorine (F-CH₂) |

While 1D NMR establishes the basic connectivity, two-dimensional (2D) NMR experiments are employed to map out correlations between nuclei, providing deeper insights into the complete structure and preferred spatial arrangement (conformation).

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would confirm the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and phenyl groups to their respective carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. Expected correlations would include the methylene protons to the carbonyl carbon and the ipso-carbon of the phenyl ring, as well as the ortho-protons of the phenyl ring to the ipso-carbon. These correlations solidify the connection between the fluorothioacetate and S-phenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. NOESY could provide information on the preferred conformation around the C(O)-S bond by revealing spatial proximities between the methylene protons and the ortho-protons of the phenyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govcdnsciencepub.com They are particularly effective for identifying the presence of specific functional groups.

The IR spectrum is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the thioester group, typically observed in the region of 1680-1730 cm⁻¹. researchgate.net Another key feature would be the C-F bond stretch, which gives rise to a strong band, usually between 1000 and 1100 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic ring (around 3050-3100 cm⁻¹) and the methylene group (around 2950-3000 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and the C-S stretching vibration (around 600-800 cm⁻¹).

The Raman spectrum would provide complementary information. The C-S bond and the aromatic ring vibrations often produce strong signals in Raman spectroscopy, which can be weak in the IR spectrum. rsc.org This allows for a more confident assignment of all key functional groups within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 | Medium |

| Methylene C-H Stretch | IR, Raman | 2950 - 3000 | Medium |

| Thioester C=O Stretch | IR | 1680 - 1730 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-F Stretch | IR | 1000 - 1100 | Strong |

| C-S Stretch | Raman, IR | 600 - 800 | Strong (Raman), Weak-Medium (IR) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions with extremely high accuracy. numberanalytics.com This precision allows for the determination of a compound's elemental formula. For this compound (C₈H₇FOS), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. pfasolutions.orgnumberanalytics.com

By measuring the molecular ion's mass to four or five decimal places, HRMS provides unequivocal confirmation of the elemental composition, serving as a final check on the structure deduced from NMR and vibrational spectroscopy. The technique is also invaluable for analyzing fragmentation patterns, which can offer additional structural clues. numberanalytics.com

X-ray Crystallography for Solid-State Structural Analysis

Should this compound form a single crystal of suitable quality, X-ray crystallography could provide the ultimate structural detail in the solid state. wikipedia.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing how they diffract an X-ray beam. wikipedia.org

The resulting crystal structure would yield highly accurate data on bond lengths, bond angles, and torsion angles. This would allow for a detailed examination of the geometry of the thioester linkage, the planarity of the phenyl ring, and the orientation of the fluoroacetyl group relative to the aromatic ring. Furthermore, it would reveal information about intermolecular interactions and the packing of molecules within the crystal lattice.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. saschirality.org These methods are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. scitusacademics.comcas.cz

This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry. Consequently, it will not exhibit any ECD or VCD signals. The application of chiroptical spectroscopy is therefore not relevant for the structural analysis of this particular compound, as its primary purpose is the determination of the absolute configuration of enantiomers, which are absent in this case. saschirality.orgnih.gov

Computational and Theoretical Investigations of Acetic Acid, Fluorothio , S Phenyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. For Acetic acid, fluorothio-, S-phenyl ester, DFT calculations would be employed to optimize the molecular geometry, identify stable conformers, and analyze the distribution of electrons.

Studies on the analogous compound, S-phenyl thioacetate (B1230152), using DFT with the 6-311++G(d,p) basis set have identified two primary conformers: a syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form. nih.gov The syn conformer was found to be more stable, with an energy difference of approximately 1.63 kcal/mol. nih.gov A similar conformational preference is expected for this compound, though the energy difference may be modulated by the electronic and steric effects of the fluorine atom.

DFT calculations also provide crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity, indicating sites susceptible to nucleophilic or electrophilic attack. mdpi.com For the title compound, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity profile compared to its non-fluorinated analog.

Ab Initio Methods for Energetic Profiles

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster (CC) theory or Møller–Plesset (MP) perturbation theory, provide highly accurate energetic predictions, albeit at a greater computational cost than DFT. osti.gov

These methods are particularly valuable for calculating the energetic profiles of chemical reactions. For this compound, ab initio calculations could be used to map the potential energy surface for reactions such as hydrolysis or nucleophilic acyl substitution. This involves locating and calculating the energies of reactants, transition states, and products, providing fundamental insights into reaction barriers (activation energies) and thermodynamics. nih.gov Such calculations would elucidate the step-by-step mechanism of its chemical transformations. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govmdpi.com MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. dovepress.com

For this compound, MD simulations can reveal its conformational landscape by sampling a vast number of possible geometries and identifying the most populated states. researchgate.net This is crucial for understanding the molecule's flexibility and the equilibrium between different conformers in a dynamic system.

Furthermore, MD simulations are essential for studying solvation effects. The behavior and reactivity of a molecule can be significantly altered by its solvent environment. figshare.com By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, MD can model the specific solute-solvent interactions, such as hydrogen bonding, and their impact on the conformational preferences and stability of the thioester. nih.govmdpi.com The results can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements for validation. DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). nih.gov

For the related S-phenyl thioacetate, DFT calculations have been used to assign the vibrational frequencies observed in experimental FT-IR and Raman spectra. nih.gov A similar approach for this compound would involve calculating the harmonic vibrational frequencies from the optimized geometry. These calculated frequencies, often scaled to correct for systematic errors, can aid in the interpretation of experimental spectra by assigning specific peaks to particular molecular motions (e.g., C=O stretch, C-F stretch, C-S stretch). iosrjournals.org Good agreement between calculated and observed spectra provides confidence in the accuracy of the computed molecular structure and force field. nih.gov

| Vibrational Mode | Experimental FT-IR (cm-1) nih.gov | Experimental Raman (cm-1) nih.gov | Calculated (DFT) (cm-1) nih.gov | Assignment |

|---|---|---|---|---|

| ν(C=O) | 1705 | 1704 | 1706 | Carbonyl Stretch |

| ν(Ring) | 1583 | 1584 | 1581 | Phenyl Ring Stretch |

| ν(CH3) | 1442 | 1444 | 1442 | Methyl Asymmetric Bend |

| ν(C-S) | 689 | 690 | 689 | Carbon-Sulfur Stretch |

Note: Data is for the structural analog S-phenyl thioacetate. Similar calculations would be necessary for this compound to predict its specific spectral features, including the characteristic C-F stretching vibration.

Computational Design and Screening of Novel Reaction Pathways

Computational methods can be used not only to study existing reactions but also to predict and design new ones. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, researchers can screen for feasible transformations before attempting them in the laboratory. researchgate.net

For this compound, this could involve exploring its reactivity with a library of different nucleophiles to predict reaction outcomes and selectivity. researchgate.net For instance, computational screening could identify catalysts that lower the activation energy for a desired transformation or predict conditions that favor one product over another in competitive reaction scenarios. This in silico approach accelerates the discovery of new synthetic methodologies and applications for the compound.

Theoretical Insights into Fluorine and Sulfur Effects on Reactivity

The presence of both fluorine and sulfur atoms in this compound imparts unique chemical properties. Computational chemistry is ideally suited to dissect and quantify the electronic effects of these heteroatoms.

Fluorine Effects: The high electronegativity of the fluorine atom has a profound inductive effect. emerginginvestigators.org It withdraws electron density from the adjacent carbonyl carbon, increasing its electrophilicity. mdpi.comnih.gov This activation makes the thioester more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. mdpi.com Quantum chemical calculations, such as Mulliken charge analysis or Natural Bond Orbital (NBO) analysis, can quantify this charge polarization and provide a theoretical basis for the enhanced reactivity. emerginginvestigators.org

Sulfur Effects: The sulfur atom in the thioester linkage plays a critical role. Compared to an oxygen ester, the C-S bond has less double-bond character due to poorer orbital overlap between the sulfur 3p and carbon 2p orbitals. nih.gov This makes the carbonyl group more ketone-like and the thioester an excellent acyl-transfer agent. nih.gov The combination of the sulfur linkage and the α-fluoro substituent creates a highly activated carbonyl system. Theoretical studies can model the transition states of reactions to show how these elements cooperatively stabilize the negative charge that develops on the carbonyl oxygen during nucleophilic attack, thereby lowering the reaction barrier. acs.org

| Atom | Primary Electronic Effect | Predicted Impact on Carbonyl Carbon | Predicted Impact on Reactivity |

|---|---|---|---|

| Fluorine | Strong Inductive Electron Withdrawal (-I) | Increased Positive Partial Charge (More Electrophilic) | Increased susceptibility to nucleophilic attack |

| Sulfur | Poor p-orbital overlap with Carbonyl Carbon | Reduced resonance stabilization compared to oxoester | Enhanced acyl-transfer capability ("energy-rich" bond) |

Strategic Applications of Acetic Acid, Fluorothio , S Phenyl Ester in Complex Organic Synthesis

Acyl Transfer Reagent in Carbon-Carbon Bond Forming Reactions

Thioesters are recognized as effective acyl transfer agents in organic synthesis. The reactivity of the thioester bond allows for the transfer of the acyl group to nucleophiles, including carbanions or organometallic reagents, to form new carbon-carbon bonds. While this is a general principle of thioester reactivity, specific studies detailing the use of "Acetic acid, fluorothio-, S-phenyl ester" as a fluoroacetylating reagent for carbon-carbon bond formation were not found in the surveyed literature. There are no specific examples of this compound reacting with enolates, Grignard reagents, or other carbon nucleophiles to form β-dicarbonyl compounds or other products resulting from C-C bond formation.

Building Block for Fluoro- and Thio-Containing Heterocycles

The incorporation of fluorine and sulfur into heterocyclic scaffolds is a significant strategy in medicinal chemistry and materials science. Thioesters can serve as precursors in cyclization reactions, providing both carbonyl and sulfur moieties. However, the scientific literature reviewed does not provide specific examples or methodologies where "this compound" is explicitly used as a starting material or key building block for the synthesis of fluoro- and thio-containing heterocycles.

Precursor for Advanced Fluorinated Compounds via Derivatization

The unique properties of the fluorothioacetyl group could theoretically make "this compound" a valuable precursor for more complex fluorinated molecules. Derivatization could involve transformations of the carbonyl group, reactions at the α-carbon, or substitution of the S-phenyl group. Despite this potential, a search of the literature did not yield specific research focused on the derivatization of this compound to produce advanced fluorinated materials or pharmaceuticals.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are valued for their atom economy and procedural simplicity. An extensive search for the participation of "this compound" as a reactant in any established or novel multi-component reaction did not yield any specific results. Its role in Passerini, Ugi, or other MCRs has not been documented in the available scientific literature.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The combination of a fluorine atom and a thioester functionality suggests a unique reactivity profile for "this compound." This could potentially be exploited for the development of new synthetic methods. However, there are no dedicated studies in the reviewed literature that focus on developing novel synthetic methodologies based on the specific chemical properties and reactivity of this compound.

Exploration of Structural Analogues and Derivatives of Acetic Acid, Fluorothio , S Phenyl Ester

Systematic Modification of the Acyl Moiety: Fluoroalkyl Thioacetates

The acyl portion of S-phenyl fluorothioacetate, the fluoroacetyl group, can be systematically altered by changing the length and degree of fluorination of the alkyl chain. This leads to a homologous series of S-phenyl (fluoroalkyl)thioesters. The introduction of longer or more heavily fluorinated alkyl chains can significantly impact the compound's lipophilicity, electronic properties, and steric hindrance around the reactive thioester carbonyl group. For instance, increasing the number of fluorine atoms generally enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

These modifications are often achieved by reacting thiophenol with the corresponding fluoroalkylated acylating agent, such as a fluoroalkyl acyl chloride or anhydride. The synthesis of various (perfluoroalkyl)alkyl thioacetates has been demonstrated, which can then be used to generate the corresponding thiols or employed in further chemical transformations. researchgate.net

Table 1: Examples of Acyl Moiety Modification in S-Phenyl (Fluoroalkyl)thioesters

| Compound Name | Acyl Moiety | Chemical Formula |

|---|---|---|

| Acetic acid, fluorothio-, S-phenyl ester | Fluoroacetyl | C₈H₇FOS |

| Propanethioic acid, 2,2-difluoro-, S-phenyl ester | 2,2-Difluoropropanoyl | C₉H₈F₂OS |

| Acetic acid, trifluorothio-, S-phenyl ester | Trifluoroacetyl | C₈H₅F₃OS |

| Butanethioic acid, 4,4,4-trifluoro-, S-phenyl ester | 4,4,4-Trifluorobutanoyl | C₁₀H₉F₃OS |

Variation of the Thiol Moiety: Diverse S-Aryl and S-Alkyl Esters

The phenyl group of the thiol moiety can be substituted with a wide array of other aromatic or aliphatic groups, giving rise to a diverse family of fluorothioacetates. The electronic nature of substituents on the aryl ring (e.g., electron-donating or electron-withdrawing groups) can fine-tune the reactivity of the thioester. For instance, an electron-withdrawing group on the phenyl ring would make the thiolate a better leaving group, thus enhancing the reactivity of the acyl group towards nucleophilic substitution.

Similarly, replacing the S-phenyl group with various S-alkyl groups allows for the modulation of steric and electronic properties. The synthesis of such analogues can be accomplished through the reaction of a fluoroacetylating agent with different aryl or alkyl thiols. nih.govresearchgate.net Methodologies for the synthesis of various aryl and alkyl thioethers often utilize odorless and stable precursors to avoid the use of volatile and malodorous thiols. nih.govresearchgate.net

Table 2: Examples of Thiol Moiety Variation in Fluorothioacetates

| Compound Name | Thiol Moiety | Chemical Formula |

|---|---|---|

| Acetic acid, fluorothio-, S-(4-methylphenyl) ester | S-(4-Methylphenyl) | C₉H₉FOS |

| Acetic acid, fluorothio-, S-(4-chlorophenyl) ester | S-(4-Chlorophenyl) | C₈H₆ClFOS |

| Acetic acid, fluorothio-, S-ethyl ester | S-Ethyl | C₄H₇FOS |

| Acetic acid, fluorothio-, S-benzyl ester | S-Benzyl | C₉H₉FOS |

Introduction of Additional Functionalities and Chiral Centers

To expand the chemical space and potential applications of fluorothioesters, additional functional groups or chiral centers can be incorporated into their structure. This can be achieved by using more complex acyl or thiol precursors that already contain these features. For example, a chiral center can be introduced in the acyl moiety by using a chiral α-fluoroalkanoic acid as the starting material. The synthesis of biomimetic thioesters for enzymatic studies often involves the preparation of molecules with specific stereochemistry. researchgate.net

The introduction of chirality is a key factor in many areas of chemistry, including the development of pharmaceuticals and asymmetric catalysis. nih.gov Biocatalytic methods, for instance, are known for their high enantioselectivity in producing chiral intermediates. nih.gov Similar principles can be applied to the synthesis of chiral fluorothioesters. The preparation of chiral thioureas, for example, often involves the reaction of isothiocyanates with chiral amines. nih.gov

Table 3: Examples of Fluorothioester Analogues with Additional Functionalities or Chirality

| Compound Name | Key Feature | Potential Synthetic Precursor |

|---|---|---|

| (2R)-2-Fluoro-3-phenylpropanethioic acid, S-phenyl ester | Chiral Acyl Moiety | (2R)-2-Fluoro-3-phenylpropanoic acid |

| Acetic acid, fluorothio-, S-(4-hydroxyphenyl) ester | Additional Functional Group | 4-Hydroxythiophenol |

| (S)-Propanethioic acid, 2-amino-3-fluoro-, S-phenyl ester | Chiral and Functionalized Acyl Moiety | (S)-2-Amino-3-fluoropropanoic acid |

Comparative Reactivity Studies of Analogues

The structural modifications discussed in the previous sections are expected to have a significant impact on the reactivity of the fluorothioester analogues. A systematic study of their reactivity can provide valuable insights into the electronic and steric effects governing their chemical behavior. For example, the rate of hydrolysis or aminolysis of these thioesters can be compared to quantify the influence of different substituents.

The electrophilicity of the carbonyl carbon is a key determinant of reactivity. This can be probed using spectroscopic methods, such as ¹³C NMR, where a greater downfield shift of the carbonyl carbon signal generally correlates with increased electrophilicity. Computational studies can also be employed to calculate the partial charges on the atoms in the thioester group and to model the transition states of reactions with nucleophiles.

Table 4: Predicted Relative Reactivity of Selected Fluorothioester Analogues

| Compound | Modifying Group | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Acetic acid, trifluorothio-, S-phenyl ester | Trifluoroacetyl | Increased | Strong electron-withdrawing effect of the CF₃ group increases the electrophilicity of the carbonyl carbon. |

| Acetic acid, fluorothio-, S-(4-nitrophenyl) ester | 4-Nitrophenyl | Increased | The electron-withdrawing nitro group makes the thiolate a better leaving group. |

| Acetic acid, fluorothio-, S-(4-methoxyphenyl) ester | 4-Methoxyphenyl | Decreased | The electron-donating methoxy (B1213986) group makes the thiolate a poorer leaving group. |

| Propanethioic acid, 2,2-difluoro-, S-phenyl ester | 2,2-Difluoropropanoyl | Increased (relative to non-fluorinated) | The electron-withdrawing fluorine atoms increase carbonyl electrophilicity. |

Strategies for the Synthesis of Libraries of Fluorothioesters

The generation of libraries of structurally diverse fluorothioesters is a powerful approach for high-throughput screening in various applications, such as drug discovery and materials science. Parallel synthesis techniques are well-suited for this purpose, allowing for the rapid production of a large number of compounds in small quantities.

A common strategy for library synthesis involves a combinatorial approach where a set of acyl precursors is reacted with a set of thiol precursors. This can be performed on a solid support or in solution phase using automated liquid handling systems. For instance, a library of S-aryl fluorothioacetates could be synthesized by reacting fluoroacetyl chloride with an array of substituted thiophenols in a multi-well plate format. The purification of the resulting compounds can be streamlined using techniques like automated flash chromatography or preparative HPLC. The development of methods for the parallel synthesis of glycopeptide libraries demonstrates the feasibility of creating complex molecular libraries. nih.gov

A potential synthetic workflow could involve:

Immobilization: Attaching a set of diverse thiols to a solid support.

Acylation: Reacting the immobilized thiols with a variety of fluoroalkyl acylating agents.

Cleavage: Releasing the desired fluorothioester products from the solid support.

Purification and Analysis: Purifying the library members and confirming their identity and purity.

This approach allows for the systematic exploration of the chemical space around the fluorothioester scaffold and the identification of analogues with desired properties.

Future Directions and Emerging Paradigms in Research on Acetic Acid, Fluorothio , S Phenyl Ester

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of fluorinated thioesters can present challenges related to reagent handling and reaction control. Continuous flow chemistry and automated synthesis platforms offer powerful solutions to these challenges, promising safer, more efficient, and scalable production of Acetic acid, fluorothio-, S-phenyl ester.

Future research could develop a dedicated flow synthesis for this compound. Such a system might involve pumping a solution of a fluorinated acylating agent (e.g., fluoroacetyl chloride) and thiophenol through a microreactor, potentially containing an immobilized base to facilitate the reaction and simplify purification. This approach would be particularly advantageous for managing the exothermic nature of the reaction and for enabling rapid, on-demand synthesis. durham.ac.uk

Furthermore, integration with automated synthesis platforms, which combine robotics with artificial intelligence, could revolutionize the study of this compound. youtube.com These platforms can design, execute, and analyze hundreds of reactions in parallel, enabling high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal synthesis pathways. imperial.ac.uk This would accelerate not only the discovery of efficient production methods for this compound but also the exploration of its subsequent chemical transformations.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Fluorinated Thioesters

| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety by using small reactor volumes and containing reactive intermediates. durham.ac.uk |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent heat transfer, enabling precise temperature control. mit.edu |

| Scalability | Often requires significant re-optimization for scale-up. | Scalable by extending run time or using parallel reactors. mit.edu |

| Process Control | Less precise control over mixing and residence time. | Precise control over stoichiometry, residence time, and reaction conditions. wikipedia.org |

| Efficiency | May require isolation and purification of intermediates. | Enables "telescoped" reactions, linking multiple steps without isolation. nih.gov |

Sustainable Synthesis Approaches and Catalysis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to modern synthetic methodology. mgesjournals.comresearchgate.net Future research on this compound will undoubtedly focus on developing sustainable and catalytic synthetic routes that minimize waste, avoid hazardous solvents, and improve atom economy. primescholars.comsruc.ac.uk

Conventional methods for forming thioester bonds often rely on stoichiometric activating agents, which generate significant waste. A key future direction is the development of catalytic methods. This could involve:

Organocatalysis: Employing small organic molecules as catalysts to promote the esterification between a fluoroacetic acid derivative and thiophenol.

Biocatalysis: Utilizing enzymes, such as engineered lipases or acyl-CoA synthetases, to form the thioester bond under mild, aqueous conditions. chemrxiv.org The conversion of carboxylic acids into activated thioesters is a fundamental process in biochemistry, and harnessing this machinery offers a highly sustainable pathway. chemrxiv.org Research has shown that certain enzymes can function as broad-spectrum acyl-S-CoA synthetases, which could potentially be adapted for this specific substrate. chemrxiv.org

Another green approach involves solvent selection. Future syntheses would aim to replace hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions represents an ultimate goal in sustainable synthesis. researchgate.net By focusing on catalytic and biocatalytic methods, researchers can create pathways to this compound that are not only efficient but also environmentally responsible, aligning with the broader push for sustainability in the chemical industry. mgesjournals.com

Bioorthogonal Chemistry Applications in Chemical Methodology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.comresearchgate.net These reactions rely on pairs of mutually reactive functional groups that are abiotic, enabling the precise labeling and tracking of biomolecules. nih.gov The unique structure of this compound makes it an intriguing candidate for the development of new bioorthogonal tools.

For a reaction to be considered bioorthogonal, it must be fast, selective, high-yielding, and biocompatible. website-files.com While thioesters are present in biology (e.g., acetyl-CoA), the specific reactivity of an S-phenyl fluorothioester could be tuned for orthogonality. The electron-withdrawing fluorine atom is expected to modulate the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward specific soft nucleophiles under physiological conditions.

Future research paradigms in this area could include:

Developing a Novel Bioorthogonal Ligation: Investigating the reaction of this compound with a unique, non-biological nucleophile to create a new bioorthogonal pair. The goal would be to achieve rapid ligation kinetics that outcompete background reactions with endogenous thiols like glutathione.

Creating a Fluorinated Chemical Reporter: The compound could be used as a chemical reporter for metabolic labeling. Cells could be fed a precursor that is metabolically incorporated into a specific class of biomolecules (e.g., proteins, lipids). The installed fluorothioester handle could then be tagged with a probe (e.g., a fluorophore or affinity tag) via a bioorthogonal reaction, allowing for visualization or enrichment. nih.gov

A ¹⁹F NMR Probe: The fluorine atom serves as a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. If the compound is used to label a biomolecule, the ¹⁹F NMR signal could report on the local chemical environment, providing insights into binding events or conformational changes without the need for bulky fluorescent tags. youtube.com

Table 2: Key Bioorthogonal Reactions and Potential Role of a Fluorothioester Handle

| Reaction Type | Typical Reactive Partners | Potential Fluorothioester Application |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Could be developed as a partner in a novel ligation, not directly involved in SPAAC. |

| Staudinger Ligation | Azide + Triarylphosphine | Could serve as an alternative electrophilic trap in modified Staudinger-type reactions. |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Not a direct participant, but could be incorporated into one of the reaction partners. |

| Thiol-ene/yne Chemistry | Thiol + Alkene/Alkyne | The thioester could be a precursor to a reactive thiol via hydrolysis or thiolysis in situ. |

| Novel Acyl Transfer Ligation | Fluorothioester + Custom Nucleophile | The fluorothioester itself could act as a bioorthogonal electrophile for a specifically designed soft nucleophile. |

Development of Fluorothioester-Based Functional Materials

Fluorinated polymers are a critical class of functional materials, prized for properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity), and unique optical characteristics. psu.edunih.gov The introduction of fluorine can dramatically alter the properties of a material. man.ac.uk this compound represents a potential building block for novel semi-fluorinated functional materials.

The thioester moiety is a versatile functional group for polymer synthesis. It can undergo reactions analogous to conventional esters, allowing it to be incorporated into polymer chains. Future research could explore the use of this compound as a monomer or a modifying agent to create materials with tailored properties:

Polythioester Synthesis: The compound could be used in polycondensation reactions to create novel polythioesters. The presence of the fluorine atom and the phenyl ring in each repeating unit would be expected to impart enhanced thermal stability and hydrophobicity to the resulting polymer. rsc.org

Surface Modification: The molecule could be grafted onto the surface of other materials to alter their surface properties. For example, attaching it to a silicon wafer or a polymer film could create a highly hydrophobic, low-friction surface.

Depolymerizable Polymers: A significant challenge with fluorinated polymers is their persistence in the environment. There is growing interest in developing chemically recyclable or depolymerizable polymers. rsc.org The thioester linkage, being susceptible to specific chemical cleavage, could be designed as a weak link in a polymer backbone, enabling controlled depolymerization back to the monomer for a circular materials economy.

The combination of fluorine's unique properties with the reactivity of the thioester group opens a rich design space for creating next-generation functional materials for applications ranging from advanced coatings to recyclable electronics. techconnect.org

Advanced Spectroscopic Probes and Mechanistic Tools for In Situ Analysis

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and designing new transformations. This compound is exceptionally well-suited to serve as a model compound for advanced mechanistic studies, primarily due to the presence of the fluorine atom.

Fluorine-19 NMR spectroscopy is a remarkably powerful analytical technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. numberanalytics.com Crucially, its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm. This provides a clear and uncluttered window for observing chemical changes. wikipedia.org

Emerging paradigms for its use in mechanistic analysis include:

Real-Time Reaction Monitoring: By using in situ ¹⁹F NMR, researchers could directly monitor the consumption of this compound and the formation of fluorinated products in real-time. This allows for precise kinetic measurements and the detection of transient intermediates that would be invisible to traditional chromatographic methods. numberanalytics.com

Kinetic Isotope Effects: While not directly related to fluorine, mechanistic studies on related thioester reactions have employed heavy atom kinetic isotope effects (KIEs) at the carbonyl carbon and sulfur atoms to elucidate transition state structures during hydrolysis and other nucleophilic acyl substitution reactions. acs.org Such studies on the fluorinated analogue would provide fundamental insights into how the fluorine atom electronically influences the reaction pathway.

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays have been developed to continuously monitor the reactivity of thioesters with various nucleophiles. nih.gov A similar system could be designed for this compound, where cleavage of the thioester bond separates a FRET pair, providing a sensitive spectroscopic readout for high-throughput kinetic analysis.

The combination of ¹⁹F NMR with other advanced spectroscopic and kinetic methods will enable an unprecedented level of mechanistic detail to be uncovered for reactions involving this fluorothioester, providing valuable knowledge for catalysis, materials science, and chemical biology. rsc.orgnih.gov

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or FTIR to detect C=O (1740–1720 cm⁻¹) and S–C (700–600 cm⁻¹) stretches .

- Avoid moisture to prevent hydrolysis of the fluorothio group .

How can researchers characterize the purity and structural identity of this compound?

Basic Research Focus

A multi-technique approach is essential:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₆FO₂S) .

- Chromatography : HPLC or GC-MS quantifies purity (>95% ideal) and detects side products like unreacted thiophenol .

Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous esters (e.g., phenyl acetate or fluorinated thioesters) .

What are the challenges in reconciling conflicting thermochemical data for fluorothio-substituted esters?

Advanced Research Focus

Discrepancies in properties like boiling points or enthalpy arise from:

Q. Methodological Solutions :

Standardize Protocols : Use NIST-recommended methods (e.g., adiabatic calorimetry for ΔvapH°) .

Statistical Analysis : Apply error propagation models to assess uncertainty ranges (e.g., ±2% for Tc) .

Comparative Studies : Benchmark against structurally similar esters (e.g., phenyl thioacetate) to identify outliers .

Q. Experimental Design :

Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., piperidine) in DMSO or THF.

Hammett Analysis : Compare ρ values (reaction constant) for fluorothioesters vs. oxygen analogs to quantify electronic contributions .

Key Finding : Fluorothioesters exhibit ~10× faster aminolysis rates than oxygen-based esters due to enhanced leaving-group stability .

What strategies mitigate decomposition of fluorothioesters during long-term storage?

Advanced Research Focus

Degradation pathways include hydrolysis (S–F bond cleavage) and oxidation (sulfoxide formation). Mitigation involves:

Q. Analytical Monitoring :